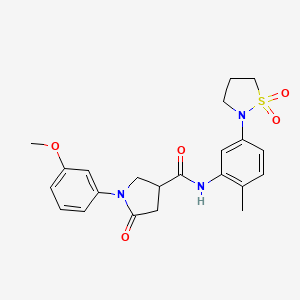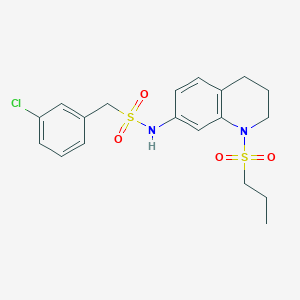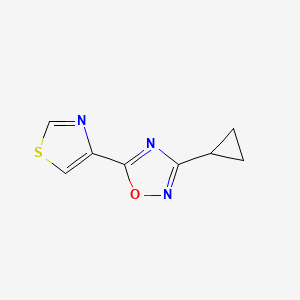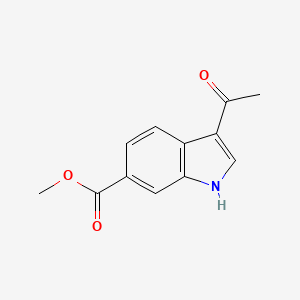
methyl 3-acetyl-1H-indole-6-carboxylate
概要
説明
“Methyl 3-acetyl-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and inhibitors of botulinum neurotoxin .
Synthesis Analysis
The synthesis of “this compound” involves the use of acetyl chloride and aluminum chloride in dichloromethane . The reaction mixture is stirred at room temperature for 1 hour. Afterward, a saturated aqueous solution of sodium hydrogen carbonate is added, and the mixture is extracted with ethyl acetate .Molecular Structure Analysis
The molecular weight of “this compound” is 217.22 . The InChI code for this compound is 1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . It can also be used in the synthesis of stilbene-based antitumor agents .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It appears white to pale cream to cream to yellow to orange to brown in color .科学的研究の応用
Synthesis and Fluorescence Applications
A study conducted by Queiroz et al. (2007) presented the synthesis of new methyl 3-arylindole-2-carboxylates using β,β-diaryldehydroamino acids as building blocks. This research extended the scope of metal-assisted intramolecular C-N cyclization reactions. The synthesized compounds were examined for their fluorescence properties, demonstrating that these new 3-arylindole-2-carboxylates are potential candidates for use as fluorescent probes due to their solvent-sensitive emission, which varies with the substitution pattern on the indole ring. This finding suggests that methyl 3-acetyl-1H-indole-6-carboxylate derivatives could also have applications in the development of fluorescence-based sensors and probes in biochemical and medical research (Queiroz et al., 2007).
Chemical Modifications and Reactivity
The work by Ottoni et al. (1998) on the efficient and simple methods for the introduction of protective groups on the nitrogen of indole and its derivatives, including acetylation, highlights the chemical versatility of indole compounds. This versatility is crucial for creating derivatives with specific properties, such as increased stability or altered reactivity, which can be important in drug development and in the study of biological systems (Ottoni et al., 1998).
Pharmacological Research
Although the specific compound this compound was not directly linked to pharmacological studies in the provided articles, related research on indole derivatives has shown significant pharmacological potential. For instance, derivatives of indole-3-carboxylic acid have been explored for their anti-inflammatory properties, interacting with metal ions like Zn(II), Cd(II), and Pt(II), which suggests that this compound could also be investigated for similar bioactive properties (Dendrinou-Samara et al., 1998).
Safety and Hazards
“Methyl 3-acetyl-1H-indole-6-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also associated with specific target organ toxicity (single exposure), with the respiratory system being the target organ .
特性
IUPAC Name |
methyl 3-acetyl-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWMOAHQIUXOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2687003.png)
![7-[(2,6-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2687005.png)
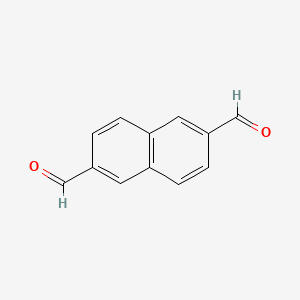
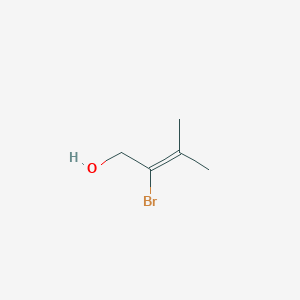

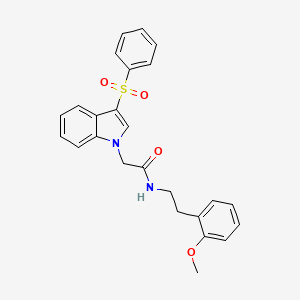
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)
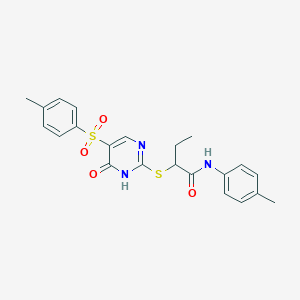
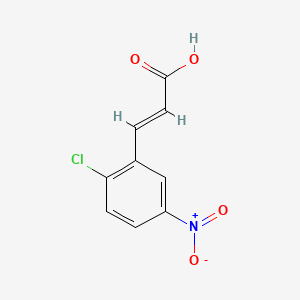

![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)
